CPI-360 -

CPI-360

Catalog Number: EVT-265123
CAS Number:
Molecular Formula: C25H31N3O4
Molecular Weight: 437.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

CPI-1205 is a potent, selective, and reversible small molecule inhibitor of enhancer of zeste homolog 2 (EZH2) []. EZH2 is a histone lysine methyltransferase that catalyzes methylation of lysine 27 on histone 3 (H3K27), a modification linked to transcriptional repression [, ]. CPI-1205 is classified as an epigenetic therapy and is being investigated for its potential in treating B-cell lymphoma and multiple myeloma [, ].

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

Compound Description: CPI-1205 is a highly potent and selective inhibitor of the histone methyltransferase EZH2. [] It exhibits a biochemical IC50 of 0.002 μM and a cellular EC50 of 0.032 μM against EZH2. [] CPI-1205 has demonstrated robust antitumor effects in a Karpas-422 xenograft model at a dose of 160 mg/kg BID. [] This compound is currently undergoing Phase I clinical trials for B-cell lymphoma. []

N-piperidinyl-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR 141716A)

Compound Description: SR 141716A is a known cannabinoid receptor antagonist with higher affinity for the CB1 receptor (Ki = 1.8 ± 0.075 nM). [] Compared to NESS 0327, it displays lower selectivity for CB1 over CB2 receptor, indicating a weaker ability to differentiate between the two receptor subtypes. []

Relevance: While SR 141716A doesn't share a direct structural resemblance with N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide, it's mentioned alongside another compound, NESS 0327, which exhibits significantly higher CB1 receptor selectivity. [] This comparison highlights the importance of specific structural features in determining target selectivity and potency, implying that even small structural modifications to N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide could significantly alter its pharmacological profile.

Source and Classification

CPI-360 is classified as a small molecule chemical probe. It is part of a broader family of compounds that includes CPI-169 and CPI-1205, all of which share a common structural motif characterized by a 2-methyl indole core. The specific differences among these compounds arise from variations in the alkylation patterns on the indole amine . CPI-360 is identified by its chemical registry number, 1802175-06-9, and is commercially available from various suppliers specializing in biochemical reagents .

Synthesis Analysis

Methods and Technical Details

The synthesis of CPI-360 involves several key steps that ensure the formation of the desired chemical structure. While specific detailed protocols may vary, the general approach includes:

  1. Starting Materials: The synthesis typically begins with readily available indole derivatives.
  2. Alkylation Reaction: The core structure undergoes alkylation to introduce specific substituents that enhance biological activity.
  3. Purification: After synthesis, the product is purified using methods such as chromatography to isolate CPI-360 from unreacted materials and byproducts.

The technical details of the synthesis may involve optimization of reaction conditions (temperature, solvent choice) to maximize yield and purity .

Molecular Structure Analysis

Structure and Data

CPI-360 features a molecular structure that can be described as follows:

  • Core Structure: It contains a 2-methyl indole core.
  • Substituents: The specific alkyl groups attached to the nitrogen atom of the indole contribute to its pharmacological properties.

The molecular formula and weight are critical for understanding its reactivity and interaction with biological targets. For instance, CPI-360's molecular weight is approximately 275 g/mol, which classifies it as a small molecule suitable for cellular penetration .

Chemical Reactions Analysis

Reactions and Technical Details

CPI-360 primarily functions through interactions with histone methyltransferases, leading to inhibition of their enzymatic activity. The chemical reactions involved include:

  1. Binding Interactions: CPI-360 binds to the active site of histone methyltransferases, preventing substrate access.
  2. Competitive Inhibition: By occupying the active site, it competes with natural substrates (like histone proteins), effectively reducing their methylation levels.

These interactions can be studied through various biochemical assays that measure enzyme activity in the presence of CPI-360 versus control conditions .

Mechanism of Action

Process and Data

The mechanism of action for CPI-360 revolves around its ability to inhibit histone methyltransferases. This inhibition leads to:

  1. Altered Gene Expression: By preventing histone methylation, CPI-360 can reactivate silenced genes or downregulate overexpressed oncogenes.
  2. Cell Cycle Arrest: In cancer cells, this reprogramming can induce cell cycle arrest or apoptosis, thereby reducing tumor growth.

Experimental data suggest that CPI-360 effectively modulates epigenetic landscapes in various cancer cell lines, demonstrating its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CPI-360 exhibits several notable physical and chemical properties:

These properties are crucial for formulating effective drug delivery systems .

Applications

Scientific Uses

CPI-360 has significant applications in scientific research:

  1. Cancer Research: As an inhibitor of histone methyltransferases, it is used to study epigenetic regulation in cancer biology.
  2. Drug Development: Its mechanism provides insights into developing new therapies targeting epigenetic modifications.
  3. Biochemical Probes: CPI-360 serves as a tool compound in assays designed to explore histone modification pathways and their implications in disease states.
Introduction to CPI-360: Chemical and Biochemical Contexts

Historical Development and Nomenclature of CPI-360

CPI-360 emerged from systematic drug discovery efforts targeting epigenetic enzymes, particularly the histone methyltransferase EZH2. First reported in scientific literature around 2015, this compound was developed as part of the Chemical Probe Initiative to create selective inhibitors for challenging epigenetic targets [1] [3]. The designation CPI-360 follows the naming convention established by this initiative, where "CPI" signifies its origin (Chemical Probe Initiative) and the numerical suffix distinguishes it within the series of developed probes. The compound bears the CAS Registry Number 1802175-06-9, providing a unique identifier in chemical databases [1] [7]. Its systematic IUPAC name is N-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-2-methyl-1-[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-indole-3-carboxamide, reflecting its complex molecular architecture featuring a substituted pyridinone ring linked via methylene to a carboxamide group, which is further connected to a chiral indole scaffold with tetrahydropyran substitution [3] [8]. The molecular formula is C₂₅H₃₁N₃O₄ with a molecular weight of 437.53 g/mol, placing it within the typical size range for small-molecule therapeutics targeting protein-protein interfaces [1] [3].

Table 1: Chemical Identification of CPI-360

PropertyValue
CAS Registry Number1802175-06-9
SynonymsCPI360, CPI 360
Molecular FormulaC₂₅H₃₁N₃O₄
Molecular Weight437.53 g/mol
Systematic NameN-[(1,2-dihydro-4-methoxy-6-methyl-2-oxo-3-pyridinyl)methyl]-2-methyl-1-[(1R)-1-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-indole-3-carboxamide

Dual Contexts of CPI-360: Catalytic Chemistry vs. Epigenetic Modulation

CPI-360 functions through a sophisticated dual biochemical mechanism that bridges traditional catalytic inhibition and epigenetic modulation:

  • Catalytic Chemistry Context: As a competitive inhibitor of the S-adenosylmethionine (SAM) binding pocket of EZH2, CPI-360 directly competes with the methyl donor cofactor required for enzymatic activity [1]. This inhibition occurs through precise molecular interactions where the carboxamide and pyridinone moieties form hydrogen bonds with catalytic residues, while the lipophilic indole and tetrahydropyran groups engage in van der Waals interactions within hydrophobic subpockets [3] [8]. The compound exhibits extraordinary potency with half-maximal inhibitory concentration (IC₅₀) values of 0.5 nM against wild-type EZH2 and 2.5 nM against the Y641N mutant EZH2, demonstrating approximately 100-fold selectivity over other methyltransferases [1] [3]. This selectivity profile positions CPI-360 as a superior chemical probe compared to earlier EZH2 inhibitors with off-target activities against other histone methyltransferases.

  • Epigenetic Modulation Context: Beyond simple enzymatic inhibition, CPI-360 exerts profound effects on the epigenetic landscape by disrupting the function of the Polycomb Repressive Complex 2 (PRC2) [6]. PRC2, containing EZH2 as its catalytic subunit, deposits the transcriptionally repressive mark histone H3 lysine 27 trimethylation (H3K27me3). By inhibiting EZH2, CPI-360 causes dose-dependent reduction of global H3K27me2 and H3K27me3 levels in cancer cells, with half-maximal effective concentrations (EC₅₀) of 56 nM and 65 nM respectively, as demonstrated in KARPAS-422 lymphoma models [1]. This epigenetic reprogramming reactivates silenced tumor suppressor genes and developmental regulators, altering cellular differentiation states and inducing cell cycle arrest in the G1 phase followed by apoptosis [1] [6].

Table 2: Biochemical and Epigenetic Activities of CPI-360

Activity ParameterValueExperimental Context
IC₅₀ for wild-type EZH20.5 nMIn vitro enzymatic assay
IC₅₀ for Y641N mutant EZH22.5 nMIn vitro enzymatic assay
Selectivity ratio over other MTs>100-foldMethyltransferase panel screening
EC₅₀ for H3K27me3 reduction56 nMKARPAS-422 cells, 72h treatment
EC₅₀ for H3K27me2 reduction65 nMKARPAS-422 cells, 72h treatment

The dual functionality of CPI-360 bridges molecular and cellular epigenetics, representing a paradigm in targeted epigenetic therapy. Its precise catalytic inhibition translates to specific epigenetic remodeling, distinguishing it from broad-spectrum epigenetic modifiers like histone deacetylase inhibitors that affect global acetylation patterns [4] [10]. The compound's mechanism exemplifies the contemporary strategy of targeting "writer" enzymes within the epigenetic machinery to reverse oncogenic transcriptional programs in cancer [4] [6].

Properties

Product Name

CPI-360

IUPAC Name

N-[(4-methoxy-6-methyl-2-oxo-1H-pyridin-3-yl)methyl]-2-methyl-1-[(1R)-1-(oxan-4-yl)ethyl]indole-3-carboxamide

Molecular Formula

C25H31N3O4

Molecular Weight

437.5 g/mol

InChI

InChI=1S/C25H31N3O4/c1-15-13-22(31-4)20(24(29)27-15)14-26-25(30)23-17(3)28(21-8-6-5-7-19(21)23)16(2)18-9-11-32-12-10-18/h5-8,13,16,18H,9-12,14H2,1-4H3,(H,26,30)(H,27,29)/t16-/m1/s1

InChI Key

PFPSFENQCNMITC-MRXNPFEDSA-N

SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCOCC4)C)OC

Solubility

Soluble in DMSO, not in water

Synonyms

CPI-360; CPI360; CPI 360.

Canonical SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)C(C)C4CCOCC4)C)OC

Isomeric SMILES

CC1=CC(=C(C(=O)N1)CNC(=O)C2=C(N(C3=CC=CC=C32)[C@H](C)C4CCOCC4)C)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.